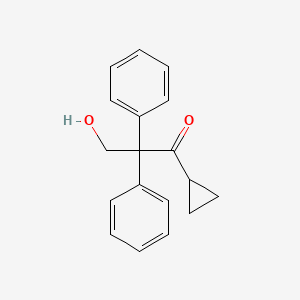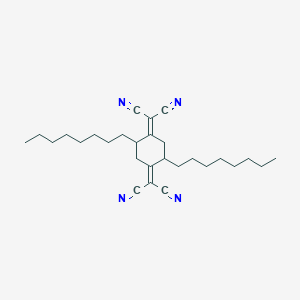
2,2'-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile typically involves the reaction of 2,5-dioctylcyclohexane-1,4-dione with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.
化学反応の分析
Types of Reactions
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicyanoquinodimethane derivatives, while reduction can produce dicyanoalkanes.
科学的研究の応用
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular components, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 2,2’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2,5-Cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Uniqueness
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved film-forming abilities, making it particularly suitable for applications in organic electronics and materials science.
特性
CAS番号 |
88702-74-3 |
|---|---|
分子式 |
C28H40N4 |
分子量 |
432.6 g/mol |
IUPAC名 |
2-[4-(dicyanomethylidene)-2,5-dioctylcyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C28H40N4/c1-3-5-7-9-11-13-15-23-17-28(26(21-31)22-32)24(16-14-12-10-8-6-4-2)18-27(23)25(19-29)20-30/h23-24H,3-18H2,1-2H3 |
InChIキー |
VHVGROGOKLLRHX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CC(=C(C#N)C#N)C(CC1=C(C#N)C#N)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


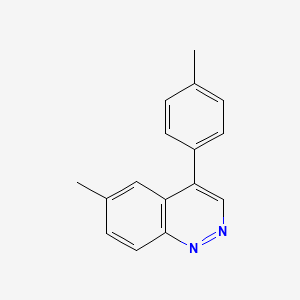
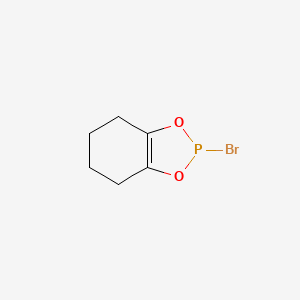
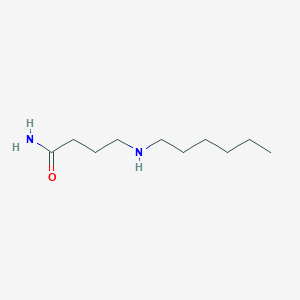
oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
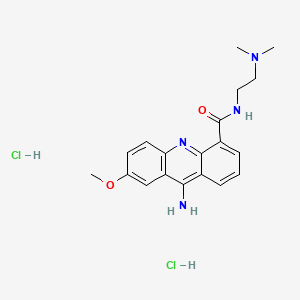
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)

